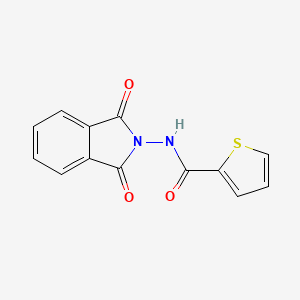
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DT-13 and is synthesized using a specific method. DT-13 has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of DT-13 is not fully understood, but studies have suggested that it may act on multiple pathways in cells. DT-13 has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation and survival. Additionally, DT-13 has been shown to activate specific signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects
DT-13 has been shown to have various biochemical and physiological effects. Studies have shown that DT-13 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DT-13 has been shown to have antioxidant effects, which could be beneficial in reducing oxidative stress in cells. DT-13 has also been shown to have anti-inflammatory effects, which could be useful in reducing inflammation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
DT-13 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, DT-13 has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. One limitation is that the synthesis of DT-13 is a complex process that requires expertise and precision. Additionally, more research is needed to fully understand the mechanism of action of DT-13.
Orientations Futures
There are several future directions for the study of DT-13. One direction is to investigate its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of DT-13 for cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of DT-13 in cancer cells. Another direction is to investigate its potential as a neuroprotective agent. Further studies are needed to determine the optimal dosage and administration of DT-13 for neuroprotection. Additionally, more research is needed to fully understand the mechanism of action of DT-13 in the brain. Finally, further studies are needed to investigate the potential anti-inflammatory effects of DT-13 and its use in the treatment of inflammatory diseases.
Méthodes De Synthèse
DT-13 is synthesized using a specific method that involves the reaction of 2-thiophenecarboxylic acid with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with thiosemicarbazide to yield DT-13. The synthesis of DT-13 is a complex process that requires expertise and precision.
Applications De Recherche Scientifique
DT-13 has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that DT-13 has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. DT-13 has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DT-13 has been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11(10-6-3-7-19-10)14-15-12(17)8-4-1-2-5-9(8)13(15)18/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQBNKJYQVXQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)

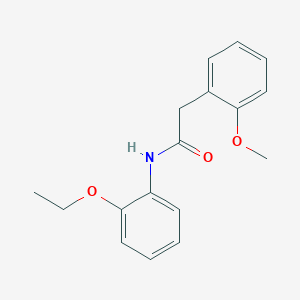
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)

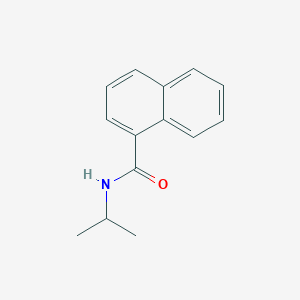
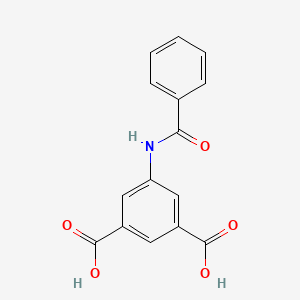
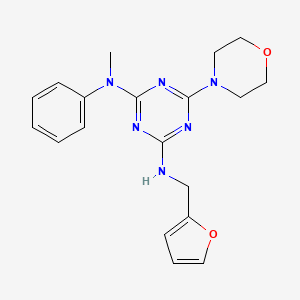
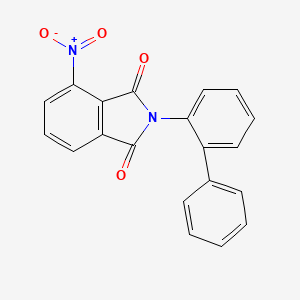
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

